Ethyl 4-oxopent-2-enoate

asymmetric synthesis organocatalysis cyclopentanone

Ethyl 4-oxopent-2-enoate (also designated as ethyl (E)-4-oxopent-2-enoate or ethyl trans-4-oxo-2-pentenoate) is an α,β-unsaturated γ-ketoester with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. The compound is characterized by a conjugated enone system (C=C-C=O) adjacent to an ester group, which confers dual electrophilic reactivity at both the β-carbon (via Michael addition) and the ketone carbonyl, as well as dienophilic character in cycloadditions.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B1206886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxopent-2-enoate
Synonymsethylacetylacrylate
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)C
InChIInChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3
InChIKeyRYESNZCDHSIFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxopent-2-Enoate Procurement: Sourcing the α,β-Unsaturated γ-Ketoester Building Block


Ethyl 4-oxopent-2-enoate (also designated as ethyl (E)-4-oxopent-2-enoate or ethyl trans-4-oxo-2-pentenoate) is an α,β-unsaturated γ-ketoester with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . The compound is characterized by a conjugated enone system (C=C-C=O) adjacent to an ester group, which confers dual electrophilic reactivity at both the β-carbon (via Michael addition) and the ketone carbonyl, as well as dienophilic character in cycloadditions . It is commercially available at purities typically ≥95%, with reported physical properties including a boiling point of 93–94 °C at 15 Torr and a density of approximately 1.039 g/cm³ at 18.1 °C [1].

Why Ethyl 4-Oxopent-2-Enoate Cannot Be Replaced by Saturated or Simple Unsaturated Analogs


Substituting ethyl 4-oxopent-2-enoate with a generic analog such as ethyl levulinate (ethyl 4-oxopentanoate) or ethyl acetoacetate fundamentally alters the synthetic outcome. The conjugated α,β-unsaturated system in ethyl 4-oxopent-2-enoate enables 1,4-conjugate addition (Michael addition) and stereoselective cycloadditions that are entirely inaccessible with saturated γ-ketoesters [1]. Conversely, ethyl acetoacetate, while capable of enolate chemistry, lacks the electrophilic β-carbon required for conjugate addition cascades . Substitution with methyl vinyl ketone introduces a reactive ketone but eliminates the ester handle required for downstream transformations and modular diversification. The evidence below quantifies these reactivity distinctions.

Ethyl 4-Oxopent-2-Enoate: Quantitative Comparative Performance Data Versus Analogs


Domino Michael/Michael Cyclization: Yields and Stereoselectivity Versus Alternative Acceptor Systems

In an organocatalytic domino Michael/Michael cascade with α,β-unsaturated aldehydes, ethyl (E)-4-oxopent-2-enoate functions as a bifunctional acceptor to afford highly substituted cyclopentanones [1]. The reaction proceeds with good to excellent yields and excellent diastereo- and enantioselectivity using a diphenylprolinol silyl ether catalyst [1]. Ethyl levulinate, lacking the α,β-unsaturation, cannot participate in this conjugate addition cascade; alternative simple enones such as methyl vinyl ketone yield inferior stereocontrol due to the absence of the ester directing group .

asymmetric synthesis organocatalysis cyclopentanone

Hydrogenation to Ethyl Levulinate: A Quantitative Link Demonstrating Structural Interconvertibility

Ethyl 4-oxopent-2-enoate can be quantitatively hydrogenated to ethyl levulinate (ethyl 4-oxopentanoate) in the presence of a metal catalyst and hydrogen gas [1]. This transformation establishes a direct, quantitative structural link: ethyl 4-oxopent-2-enoate is the unsaturated precursor to the widely used bio-based solvent and platform chemical ethyl levulinate [2]. The reverse reaction (dehydrogenation) is not feasible under standard conditions, positioning ethyl 4-oxopent-2-enoate as the more reactive, higher-energy intermediate.

hydrogenation lignin oxidation ethyl levulinate

α-Bromination from Ethyl Levulinate: A 47% Yield Transformation That Defines the Unsaturated Scaffold

Ethyl 4-oxopent-2-enoate can be directly synthesized from ethyl levulinate via bromination with bromine in the presence of triethylamine, using chloroform as solvent, yielding the α,β-unsaturated product in 47% yield after a 4.0 h reaction time [1]. This synthetic route positions ethyl 4-oxopent-2-enoate as a functionalized derivative of ethyl levulinate and has been employed in the preparation of pyridazinone derivatives evaluated as PDE4 inhibitors for anti-inflammatory applications [1].

bromination PDE4 inhibitors pyridazinone

Ethyl 4-Oxopent-2-Enoate Application Scenarios: Where This α,β-Unsaturated Ketoester Delivers Unique Value


Asymmetric Synthesis of Corey Lactone and Prostaglandin Intermediates

Researchers pursuing enantioselective routes to Corey lactone—a key intermediate for prostaglandin pharmaceuticals—require ethyl (E)-4-oxopent-2-enoate as the electrophilic partner in organocatalytic domino Michael/Michael cascades [1]. The compound's conjugated enone-ester architecture enables the stereocontrolled formation of cyclopentanone cores that saturated analogs cannot provide. Procurement of the (E)-isomer with verified stereochemical purity is essential for achieving high enantiomeric excess in the target lactone.

Synthesis of Milbemycin β3 and Related Macrolide Antibiotics

In the total synthesis of milbemycin β3, a macrocyclic lactone with potent anthelmintic and insecticidal activity, ethyl 2-(4-chlorophenylthio)-4-oxopent-2-enoate—a derivative of ethyl 4-oxopent-2-enoate—participates in a key Diels–Alder reaction with a silyloxy diene to construct the aromatic subunit [2]. The α,β-unsaturated ketoester framework is indispensable for this [4+2] cycloaddition, which saturated or non-conjugated analogs cannot undergo.

Development of PDE4 Inhibitors and Anti-Inflammatory Pyridazinones

Medicinal chemistry programs targeting phosphodiesterase-4 (PDE4) for respiratory anti-inflammatory therapy utilize ethyl 4-oxopent-2-enoate as a precursor to pyridazinone derivatives [3]. The compound is accessed via α-bromination of ethyl levulinate (47% yield), and the resulting α,β-unsaturated scaffold is essential for subsequent heterocycle formation. Substitution with ethyl levulinate at this stage would preclude the requisite unsaturation for pyridazinone annulation.

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